molecular formula C20H17N3O6 B2625818 N-(4-acetamidophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide CAS No. 887348-64-3

N-(4-acetamidophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Cat. No.: B2625818
CAS No.: 887348-64-3
M. Wt: 395.371
InChI Key: CVVOCRXWQNCJGT-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with various functional groups, including an acetamido group, a methoxy group, and a nitro group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using reagents such as nitric acid and sulfuric acid.

    Acetylation: The acetamido group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, the methoxy group can be replaced by other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, mild acidic conditions.

    Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkoxy derivatives or other substituted products.

Scientific Research Applications

N-(4-acetamidophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to altered cellular functions.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering signaling pathways that result in physiological responses.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

N-(4-acetamidophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-acetamidophenyl)-5-(4-methoxyphenyl)furan-2-carboxamide: This compound lacks the nitro group, which may result in different chemical reactivity and biological activities.

    N-(4-acetamidophenyl)-5-(4-nitrophenyl)furan-2-carboxamide: This compound lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    N-(4-acetamidophenyl)-5-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6/c1-12(24)21-13-3-5-14(6-4-13)22-20(25)19-10-9-18(29-19)16-8-7-15(28-2)11-17(16)23(26)27/h3-11H,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVOCRXWQNCJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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